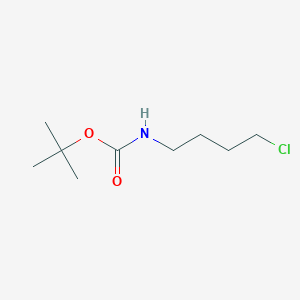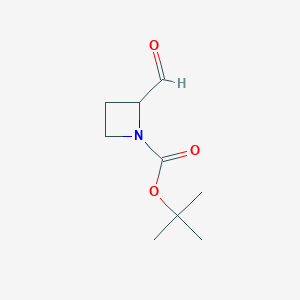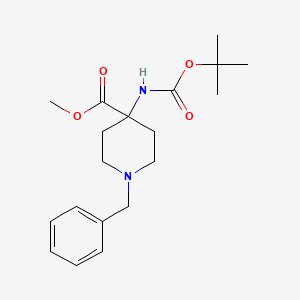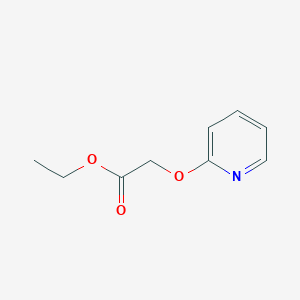
Ethyl 2-(pyridin-2-yloxy)acetate
Vue d'ensemble
Description
Ethyl 2-(pyridin-2-yloxy)acetate is a compound that is part of a broader class of pyridine derivatives, which are known for their diverse pharmacological properties and applications in various chemical syntheses. The pyridine moiety is a common structure in many drugs and is also used as a building block in polymer chemistry, as well as in the synthesis of various heterocyclic compounds .
Synthesis Analysis
The synthesis of ethyl 2-(pyridin-2-yloxy)acetate derivatives can be achieved through various chemical reactions. For instance, the use of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids has been demonstrated, which can be selectively removed after polymerization either chemically under alkaline conditions or thermally . Additionally, the synthesis of related compounds, such as ethyl 2-[1-(pyridine-2-yl)ethoxy] acetate, has been reported using 2-ethylpyridine through reactions like the Whol-Ziegler reaction, Williamson reaction, and esterification . These methods highlight the versatility of pyridine derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of ethyl 2-(pyridin-2-yloxy)acetate derivatives can be characterized by techniques such as NMR, mass spectroscopy, and single-crystal X-ray diffraction studies. For example, the crystal structure of a related compound, ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate, is stabilized by various intermolecular interactions, including hydrogen bonds and π interactions, which contribute to its supramolecular architecture . Such detailed structural analysis is crucial for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
Pyridine derivatives participate in a wide range of chemical reactions. They can be used to synthesize various heterocyclic compounds, such as pyran, pyridine, and pyridazine derivatives . Additionally, they can react with different reagents to form compounds with potential antitumor activity or to create libraries of important pyrrole systems . The reactivity of these compounds is also explored in the context of memory enhancement in mice, indicating potential biological applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2-(pyridin-2-yloxy)acetate derivatives are influenced by their molecular structure. For instance, the presence of hydrogen bond interactions and π interactions can affect the compound's solubility and stability . The electronic properties of these compounds can be quantified using density functional theory calculations, which provide insights into their reactivity and potential as pharmacological agents . Additionally, the thermal and chemical stability of these compounds under various conditions is an important aspect of their physical properties, as demonstrated by the stability of the 2-(pyridin-2-yl)ethyl protecting group under acidic conditions .
Applications De Recherche Scientifique
Process Intensification in Ethyl Acetate Production
Ethyl acetate, a solvent extensively utilized in paints, coatings, and flavors, benefits from process intensification techniques to enhance its production efficiency. Techniques like Reactive Distillation and Microwave Reactive Distillation have been explored for ethyl acetate production, showing advantages in energy savings and economic effectiveness. This approach overcomes chemical equilibrium limitations, presenting a promising area for the application of Ethyl 2-(pyridin-2-yloxy)acetate in improving production processes and reducing capital investments (Patil & Gnanasundaram, 2020).
Biodegradation of Gasoline Ethers
The biodegradation and fate of gasoline ether oxygenates in soil and groundwater have been extensively studied, indicating the potential role of Ethyl 2-(pyridin-2-yloxy)acetate in environmental applications. Microorganisms capable of degrading ethers like ETBE (ethyl tert-butyl ether) point towards the use of ethyl acetate derivatives in remediation processes. The aerobic biodegradation pathways involve initial hydroxylation leading to various intermediates, highlighting the chemical's utility in environmental bioremediation (Thornton et al., 2020).
Liquid Organic Hydrogen Carriers
Exploring the system of ethanol-ethyl acetate as a Liquid Organic Hydrogen Carrier (LOHC) cycle has shown that bioethanol, potentially derivable from Ethyl 2-(pyridin-2-yloxy)acetate, can be efficiently used as a renewable hydrogen carrier. This method, producing ethyl acetate and hydrogen, offers a green and energy-efficient process for hydrogen storage and transport, emphasizing the compound's relevance in sustainable energy solutions (Santacesaria et al., 2023).
Ethyl Pyruvate Analogues in Acute Pancreatitis Treatment
Ethyl pyruvate, a derivative with potential relevance to Ethyl 2-(pyridin-2-yloxy)acetate, has been investigated for its effects on acute pancreatitis. Studies demonstrate its potential in reducing pancreatic injury, systemic inflammation, and improving survival rates in murine models. These findings suggest the compound's utility in developing treatments for acute pancreatitis, marking a significant medicinal application (Yao et al., 2019).
Ethylene Oxide Sterilization
The use of ethylene oxide for sterilizing medical devices, related to the chemical functionality of Ethyl 2-(pyridin-2-yloxy)acetate, emphasizes its importance in medical applications. Ethylene oxide sterilization, benefiting from its broad-spectrum efficacy, presents a crucial role in ensuring the safety and reliability of medical devices (Mendes, Brandão, & Silva, 2007).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 2-pyridin-2-yloxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-12-9(11)7-13-8-5-3-4-6-10-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKQSNSEARBPSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80614301 | |
| Record name | Ethyl [(pyridin-2-yl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80614301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(pyridin-2-yloxy)acetate | |
CAS RN |
90972-27-3 | |
| Record name | Ethyl [(pyridin-2-yl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80614301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



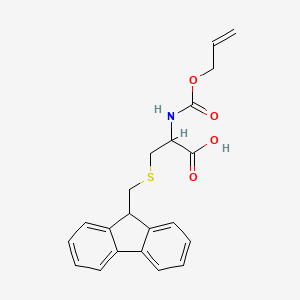

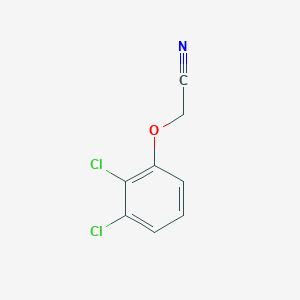

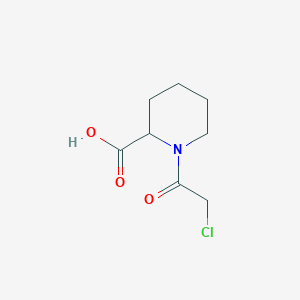
![2-[(2,4,6-Tribromophenyl)amino]acetohydrazide](/img/structure/B1342795.png)
